5-Bromo-6-methyl-2-phenylquinoline-4-carboxylic Acid
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Overview
Description
5-Bromo-6-methyl-2-phenylquinoline-4-carboxylic acid is a quinoline derivative, a class of heterocyclic aromatic organic compounds. Quinoline derivatives are known for their wide range of biological and pharmacological activities, making them significant in medicinal chemistry . This compound, in particular, has a bromine atom at the 5th position, a methyl group at the 6th position, and a phenyl group at the 2nd position of the quinoline ring, with a carboxylic acid group at the 4th position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-6-methyl-2-phenylquinoline-4-carboxylic acid can be achieved through various methods. One common approach involves the Friedländer synthesis, which typically uses 2-aminobenzophenone and an aldehyde . Another method is the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid in the presence of an oxidizing agent .
Industrial Production Methods
Industrial production of quinoline derivatives often employs transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, and green reaction protocols such as ultrasound irradiation and microwave-assisted synthesis . These methods are designed to be efficient, cost-effective, and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-6-methyl-2-phenylquinoline-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.
Substitution: The bromine atom can be substituted with other nucleophiles through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic conditions.
Major Products
Oxidation: Quinoline N-oxides.
Reduction: Alcohols or aldehydes.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
5-Bromo-6-methyl-2-phenylquinoline-4-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex quinoline derivatives.
Medicine: Investigated as a potential therapeutic agent due to its pharmacological activities.
Industry: Used in the development of dyes, agrochemicals, and other industrial products.
Mechanism of Action
The mechanism of action of 5-Bromo-6-methyl-2-phenylquinoline-4-carboxylic acid involves its interaction with various molecular targets and pathways. For instance, it may inhibit specific enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
6-Methyl-2-phenylquinoline-4-carboxylic acid: Similar structure but lacks the bromine atom at the 5th position.
2-Phenylquinoline-4-carboxylic acid: Lacks both the bromine and methyl groups.
3-Hydroxyquinoline-4-carboxylic acid: Has a hydroxyl group instead of a bromine atom.
Uniqueness
5-Bromo-6-methyl-2-phenylquinoline-4-carboxylic acid is unique due to the presence of the bromine atom, which can significantly influence its chemical reactivity and biological activity. The combination of the bromine, methyl, and phenyl groups with the carboxylic acid moiety makes it a versatile compound for various applications .
Properties
Molecular Formula |
C17H12BrNO2 |
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Molecular Weight |
342.2 g/mol |
IUPAC Name |
5-bromo-6-methyl-2-phenylquinoline-4-carboxylic acid |
InChI |
InChI=1S/C17H12BrNO2/c1-10-7-8-13-15(16(10)18)12(17(20)21)9-14(19-13)11-5-3-2-4-6-11/h2-9H,1H3,(H,20,21) |
InChI Key |
HWMNXTYZZLBQNK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=C(C=C1)N=C(C=C2C(=O)O)C3=CC=CC=C3)Br |
Origin of Product |
United States |
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